4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Description
4-({[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a hybrid molecule combining a benzoic acid core with a 4-methoxyindole moiety linked via a propanoyl-aminomethyl bridge. This structure integrates aromatic, heterocyclic, and carboxylic acid functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-26-18-4-2-3-17-16(18)9-11-22(17)12-10-19(23)21-13-14-5-7-15(8-6-14)20(24)25/h2-9,11H,10,12-13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
BOBCGIZTCGQHKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole ring through an acylation reaction using propanoyl chloride and a base such as pyridine.
Coupling with Benzoic Acid: The final step involves coupling the indole derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
- Structure : Replaces the benzoic acid with a piperidine-4-carboxylic acid group.
- Properties : Higher molecular weight (330.38 g/mol vs. 366.39 g/mol for the target compound) and predicted pKa of 4.47, suggesting altered solubility and ionization behavior .
- Applications : Piperidine derivatives often exhibit enhanced bioavailability and CNS permeability compared to benzoic acid analogues.
3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid
- Structure: Features a methoxycarbonylamino-substituted indole and a methyl group on the indole nitrogen.
Triazine-Based Benzoic Acid Derivatives
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid (4j)
- Structure: Triazine core with phenoxy and formyl substituents.
- Properties: Melting point 180–182°C, Rf = 0.59 (hexane/EtOH). The triazine ring increases rigidity and may enhance thermal stability compared to the target compound’s flexible propanoyl linker .
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i)
- Structure: Lacks the 4-methoxyphenoxy group present in 4j.
- Properties : Higher melting point (217.5–220°C) and Rf = 0.62, indicating differences in polarity and crystallinity due to substituent variation .
Pyrazole and Thiazolidinone Hybrids
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic Acid (13l)
- Structure : Contains difluorophenyl and indole groups.
- Properties : Lower melting point (120–122°C) and distinct ¹H NMR signals (δ 10.77 for indole NH), reflecting increased conformational flexibility .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s propanoyl-aminomethyl bridge allows modular synthesis, similar to triazine derivatives prepared via nucleophilic substitution .
- Structure-Property Relationships : Substituents like methoxy groups (e.g., 4j vs. 4i) significantly influence melting points and solubility, critical for drug formulation .
Biological Activity
4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound notable for its potential biological activities, including anticancer properties and interactions with various biological targets. This compound features an indole moiety, which is significant in many bioactive molecules, potentially enhancing its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The structure includes:
- An indole ring that contributes to its biological activity.
- A propanoyl group linked to an amino group, which increases its reactivity.
- A methoxy group at the 4-position of the indole, enhancing its chemical properties.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Interfering with the normal progression of the cell cycle.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with cellular receptors and enzymes relevant to various disease processes. Interaction studies have focused on its binding affinity to biological targets, which could elucidate its mechanism of action.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound allows for distinct interactions compared to similar compounds. A comparison with other indole derivatives highlights these differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Indole-3-acetic acid | C10H9NO2 | Plant hormone involved in growth regulation |
| 5-Methoxyindole-3-acetic acid | C11H11NO3 | Contains a methoxy group at the 5-position |
| Indole-3-butyric acid | C12H13NO2 | Used as a rooting hormone in plant propagation |
Case Studies
Recent studies have explored the biological activity of benzoic acid derivatives, which share structural similarities with our compound. For example, derivatives isolated from Bjerkandera adusta have been shown to activate protein degradation systems in human cells, indicating potential therapeutic applications for compounds with similar structures .
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key steps include:
- Formation of the indole moiety : Essential for biological activity.
- Attachment of the propanoyl group : Enhances reactivity and potential interactions.
- Purification processes : Critical for obtaining a compound suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
